Drug discovery: As seen with the development of SCH 351125, a CCR5 antagonist for HIV treatment [ [] ], the bipiperidine scaffold can be modified to target specific receptors. The presence of the trifluoromethylbenzyl group in 1'-[3-(Trifluoromethyl)benzyl]-1,4'-bipiperidine could enhance its binding affinity and selectivity towards certain targets, potentially leading to novel therapeutics.
CAS No.: 101-87-1
CAS No.: 18810-58-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1